4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and their derivatives, have been found to have a variety of biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been reported to affect the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress .
Result of Action
Similar compounds have been reported to affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One common method involves the reaction of 4-bromo acetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which can be further reacted with various reagents to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite in dimethyl sulphoxide (DMSO) medium at elevated temperatures.
Substitution: Reagents like chloroacetyl chloride, acetic anhydride, and chloroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-2,2’:6’,2’'-terpyridine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific structural features, which combine both imidazole and pyridine rings
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOBDOISMSIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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